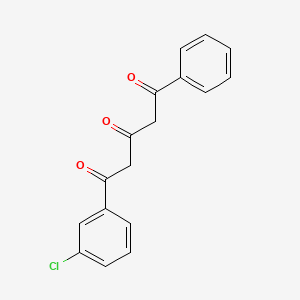
1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a phenyl group attached to a pentane backbone with three ketone functionalities. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 3-chlorobenzene with a suitable diketone precursor in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione exerts its effects depends on its specific interactions with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are necessary to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different overall structure and pharmacological effects.
Triazole Derivatives: Compounds containing triazole rings that exhibit diverse biological activities.
Uniqueness: 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
30866-58-1 |
|---|---|
Formule moléculaire |
C17H13ClO3 |
Poids moléculaire |
300.7 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H13ClO3/c18-14-8-4-7-13(9-14)17(21)11-15(19)10-16(20)12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clé InChI |
WTFVUWNHNQDAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


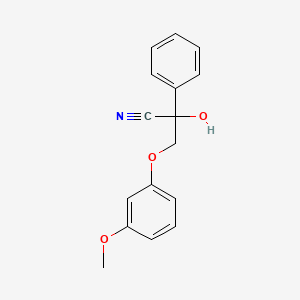

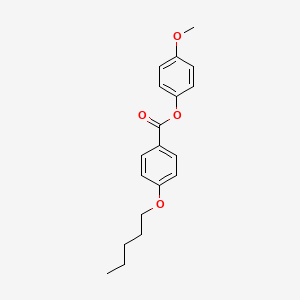

methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
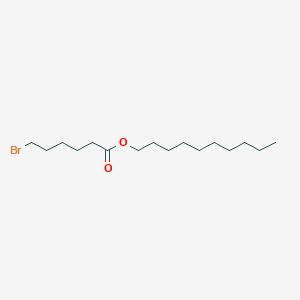
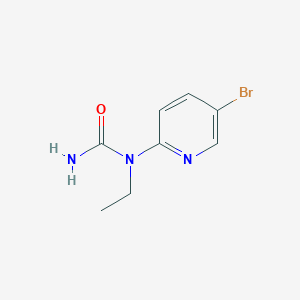
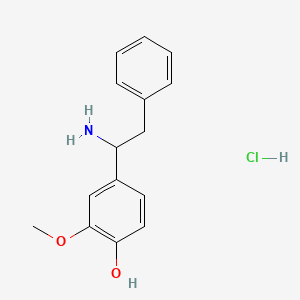

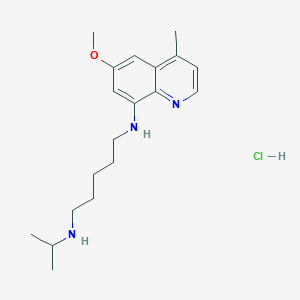
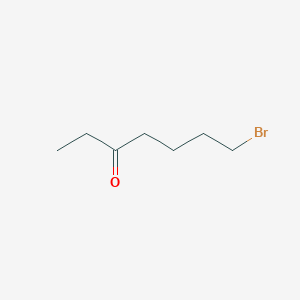
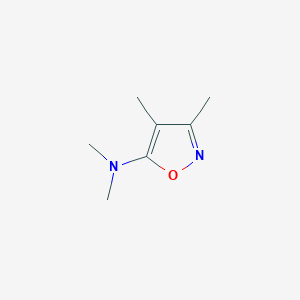
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
